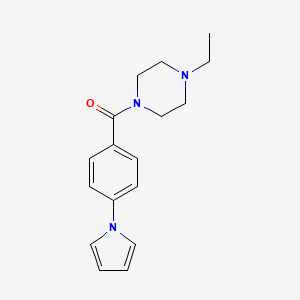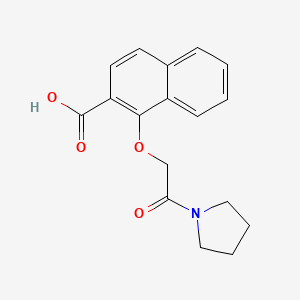
1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid, also known as OPN-305, is a small molecule antagonist of Toll-like receptor 2 (TLR2) and TLR4. TLRs are a family of pattern recognition receptors that play a crucial role in the innate immune system's response to pathogens. OPN-305 has been extensively studied in preclinical and clinical studies for its potential therapeutic applications.
Mécanisme D'action
1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid works by blocking the activation of TLR2 and TLR4, which are involved in the innate immune system's response to pathogens. By blocking these receptors, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and immunomodulatory effects. In preclinical studies, it has been shown to reduce inflammation and tissue damage in various animal models of inflammatory and autoimmune diseases. In clinical studies, it has been shown to be safe and well-tolerated, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid is its specificity for TLR2 and TLR4, which makes it a useful tool for studying the role of these receptors in various biological processes. However, one limitation of this compound is its relatively low potency compared to other TLR antagonists, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid. One area of interest is its potential use in combination with other immunomodulatory agents for the treatment of inflammatory and autoimmune diseases. Another area of interest is its potential use in cancer immunotherapy, as TLRs play a role in the immune response to cancer cells. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential therapeutic applications in various disease settings.
Méthodes De Synthèse
1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid is synthesized by a multi-step process. The first step involves the synthesis of 1-(2-oxo-2-pyrrolidin-1-ylethyl)naphthalene-2-carboxylic acid, which is then reacted with ethylene oxide to form this compound. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
Applications De Recherche Scientifique
1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid has been extensively studied in preclinical and clinical studies for its potential therapeutic applications. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and lupus.
Propriétés
IUPAC Name |
1-(2-oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-15(18-9-3-4-10-18)11-22-16-13-6-2-1-5-12(13)7-8-14(16)17(20)21/h1-2,5-8H,3-4,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTDPFNRYGDAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C(C=CC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7502728.png)
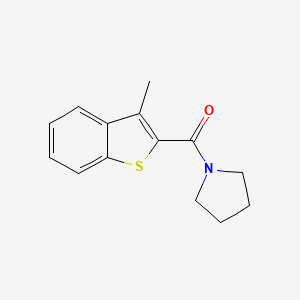
![N-[(3,5-difluorophenyl)methyl]furan-3-carboxamide](/img/structure/B7502738.png)

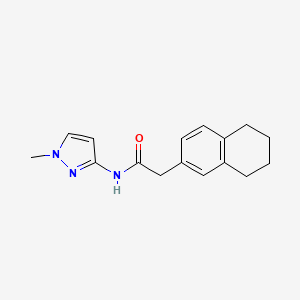
![3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid](/img/structure/B7502771.png)
![N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7502772.png)
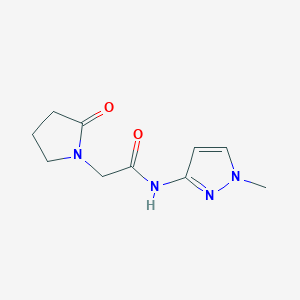
![2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7502786.png)
![3-[[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7502792.png)
![3-(4-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7502799.png)
![5-[(4-Carbamoylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B7502812.png)
![1-[[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7502820.png)
